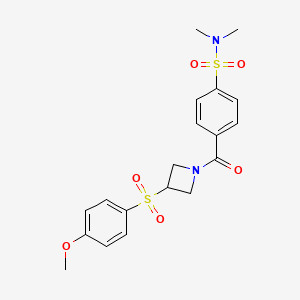

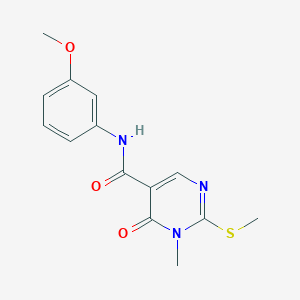

![molecular formula C18H10F3N3O B2696474 (2E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 866156-42-5](/img/structure/B2696474.png)

(2E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and a single bond to the rest of the molecule . The presence of a trifluoromethyl group in a molecule can significantly alter its physical and chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can generally be introduced into molecules through various methods. One common method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecule contains a trifluoromethyl group attached to a phenyl ring, which is then connected to a prop-2-enamide group through a cyano group. Another phenyl ring with a cyano group is attached to the prop-2-enamide group. The presence of the trifluoromethyl group and the cyano groups could have significant effects on the molecule’s reactivity and properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Trifluoromethyl groups are known to bestow distinctive physical-chemical properties on the compounds they are part of .Applications De Recherche Scientifique

Molecular Structure and Hydrogen Bonding

The structural analysis of leflunomide metabolite analogs reveals insights into the hydrogen bonding networks and crystal packing interactions. Such studies are crucial for understanding the molecular behavior of compounds, including "(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide". The research on these analogs showcases the importance of molecular structure in predicting the behavior and interactions of complex molecules, contributing to the development of new materials with desired properties (Ghosh et al., 2000).

Enzyme Inhibition for Therapeutic Applications

The study of isoxazol and cinchoninic acid derivatives, including their effects on dihydroorotate dehydrogenase, provides valuable information for the development of disease-modifying antirheumatic drugs. This research demonstrates the potential of using chemical compounds to selectively inhibit enzymes involved in disease processes, offering a pathway for therapeutic applications (Knecht & Löffler, 1998).

Photophysical Properties

The synthesis and study of 3-aryl-2-cyano acrylamide derivatives, which exhibit different optical properties due to their distinct stacking modes, illustrate the compound's potential in developing new photonic materials. These materials could be used in applications ranging from organic light-emitting diodes (OLEDs) to sensors, highlighting the broad applicability of such research in material science and engineering (Song et al., 2015).

Chemical Synthesis and Material Properties

Research into the synthesis of cyano acrylamide derivatives and their properties, such as the study of a dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate, contributes to our understanding of molecular design for specific functions. This includes exploring the electronic and thermal properties of compounds for use in dyes, coatings, and other materials, offering insights into the versatility of cyano acrylamides in chemistry and material science (Kotteswaran et al., 2016).

Crosslinking and Polymer Development

The development of aromatic polyamides with terminal cyano groups demonstrates the utility of "(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide" in creating heat-resistant polymeric materials. This research provides a foundation for producing advanced materials with enhanced thermal stability and mechanical properties, suitable for high-performance applications (Yu et al., 2009).

Propriétés

IUPAC Name |

(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3N3O/c19-18(20,21)15-5-7-16(8-6-15)24-17(25)14(11-23)9-12-1-3-13(10-22)4-2-12/h1-9H,(H,24,25)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJWPAJTAWMEPP-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

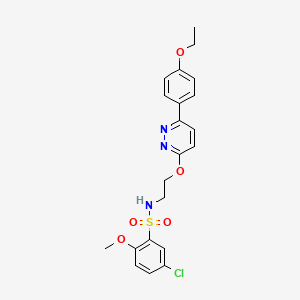

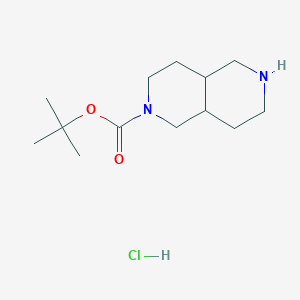

![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)

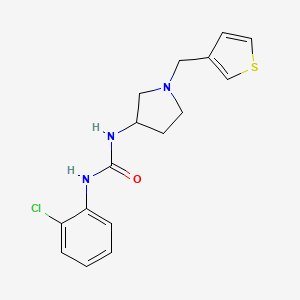

![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)

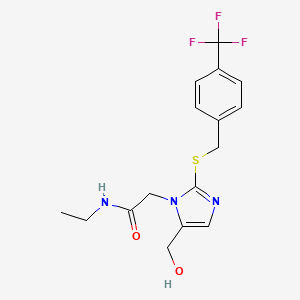

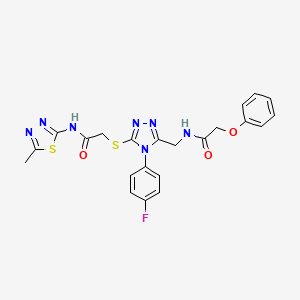

![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)

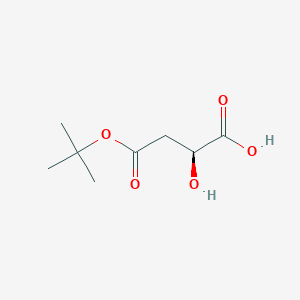

![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2696407.png)

![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)